(S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a fluorine atom, a hydroxyl group, and a nitro group on the aromatic ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the nitration of a fluorinated phenol derivative, followed by protection and deprotection steps to introduce the amino acid moiety. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-hydroxy-5-nitrobenzaldehyde.
Reduction: Formation of 3-fluoro-4-hydroxy-5-aminophenylpropanoic acid.
Substitution: Formation of 3-methoxy-4-hydroxy-5-nitrophenylpropanoic acid.
Scientific Research Applications
(S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom and nitro group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(3-chloro-4-hydroxy-5-nitrophenyl)propanoic acid
- (S)-2-Amino-3-(3-bromo-4-hydroxy-5-nitrophenyl)propanoic acid
- (S)-2-Amino-3-(3-methyl-4-hydroxy-5-nitrophenyl)propanoic acid
Uniqueness
(S)-2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule in drug design and development.
Properties
Molecular Formula |
C9H9FN2O5 |
---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15)/t6-/m0/s1 |
InChI Key |
PCFVXMNPUJDSTR-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N |
Origin of Product |
United States |
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